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Compound of Interest

Compound Name: (6-Phenoxypyridin-3-yl)methanol

Cat. No.: B010733 Get Quote

An In-Depth Technical Guide to (6-
phenoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical

properties of (6-phenoxypyridin-3-yl)methanol. Due to the limited availability of direct

experimental data for this specific compound, this guide also incorporates information from

closely related analogues to offer a broader context for its potential characteristics and

applications.

Chemical Identity and Physical Properties
(6-phenoxypyridin-3-yl)methanol is a heterocyclic compound featuring a pyridine ring

substituted with a phenoxy group at the 6-position and a hydroxymethyl group at the 3-position.

[1] This structure makes it a valuable building block in medicinal chemistry and materials

science.

Table 1: Physicochemical Properties of (6-phenoxypyridin-3-yl)methanol
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Property Value Source/Notes

Molecular Formula C₁₂H₁₁NO₂ [1]

Molecular Weight 201.22 g/mol [1]

CAS Number 101990-68-5 [1]

Appearance
Not specified (likely a solid at

room temperature)

Inferred from related

compounds

Melting Point No data available

Boiling Point No data available [1]

Solubility

No specific data available.

Expected to be soluble in polar

organic solvents like methanol,

ethanol, and DMSO.

Inferred from structural

analogues

Storage
Sealed in a dry environment at

room temperature.
[1]

Spectroscopic Data
Detailed experimental spectroscopic data for (6-phenoxypyridin-3-yl)methanol is not readily

available in the public domain. However, based on its structure, the following characteristic

signals can be anticipated in its NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons

on both the pyridine and phenoxy rings, a singlet for the methylene protons of the

hydroxymethyl group, and a broad singlet for the hydroxyl proton. The chemical shifts and

coupling constants would be indicative of the substitution pattern. For example, spectra of

related pyridine derivatives show aromatic protons in the range of δ 7.0-8.5 ppm and

methylene protons adjacent to an oxygen at around δ 4.5 ppm.[2]

¹³C NMR: The spectrum would display signals for the twelve carbon atoms. The carbon

atoms of the aromatic rings would appear in the downfield region (typically δ 110-160 ppm),
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with the carbon bearing the hydroxyl group appearing around δ 60-65 ppm.[3][4]

Infrared (IR) Spectroscopy:

The IR spectrum of (6-phenoxypyridin-3-yl)methanol would be expected to exhibit

characteristic absorption bands for its functional groups:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration

of the hydroxyl group.

C-H stretching vibrations for the aromatic rings typically appear around 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations of the pyridine and benzene rings in the 1400-1600 cm⁻¹

region.

A strong C-O stretching band for the alcohol at approximately 1050-1150 cm⁻¹ and for the

aryl ether around 1200-1250 cm⁻¹.

Synthesis and Reactivity
General Synthesis Approach:

While a specific, detailed protocol for the synthesis of (6-phenoxypyridin-3-yl)methanol is not

explicitly documented in the provided search results, a general synthetic strategy can be

proposed based on established methods for preparing similar pyridine derivatives. A plausible

route would involve the reduction of a corresponding carboxylic acid or ester, such as methyl 6-

phenoxynicotinate.
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Caption: A general workflow for the synthesis of (6-phenoxypyridin-3-yl)methanol.

Experimental Protocol (Hypothetical):

A representative experimental protocol, adapted from the synthesis of related compounds, is as

follows:

Reaction Setup: To a solution of methyl 6-phenoxynicotinate in an anhydrous solvent such as

tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), a suitable

reducing agent like lithium aluminum hydride (LiAlH₄) would be added portion-wise at a

reduced temperature (e.g., 0 °C).

Reaction Progression: The reaction mixture would be stirred at room temperature until the

starting material is consumed, as monitored by thin-layer chromatography (TLC).

Quenching and Work-up: The reaction would be carefully quenched by the sequential

addition of water and a sodium hydroxide solution. The resulting mixture would be filtered,

and the filtrate extracted with an organic solvent like ethyl acetate.

Purification: The combined organic layers would be dried over an anhydrous salt (e.g.,

Na₂SO₄), filtered, and the solvent removed under reduced pressure. The crude product
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would then be purified by column chromatography on silica gel to yield the pure (6-
phenoxypyridin-3-yl)methanol.

Reactivity:

The reactivity of (6-phenoxypyridin-3-yl)methanol is dictated by its primary functional groups:

the hydroxyl group and the pyridine ring.

The hydroxyl group can undergo typical alcohol reactions, such as esterification,

etherification, and oxidation to the corresponding aldehyde or carboxylic acid.

The pyridine ring, being electron-deficient, is generally resistant to electrophilic aromatic

substitution but can undergo nucleophilic substitution, particularly at the positions ortho and

para to the nitrogen atom. The phenoxy group at the 6-position will influence the electron

density of the ring.

Potential Biological Activity and Applications in
Drug Discovery
While there is no specific data on the biological activity of (6-phenoxypyridin-3-yl)methanol,
the phenoxypyridine scaffold is present in a number of biologically active molecules.

Anticancer and Kinase Inhibition:

Several studies have highlighted the potential of phenoxypyridine derivatives as anticancer

agents. For instance, a series of N-methyl-4-phenoxypicolinamide derivatives, which share the

phenoxypyridine core, have demonstrated significant cytotoxic activity against various human

cancer cell lines, including non-small cell lung cancer and colorectal cancer.[5] Some of these

compounds exhibited superior antiproliferative activity compared to the multi-kinase inhibitor

sorafenib.[5] The N-methyl-4-phenoxypicolinamide motif is recognized as a key binding

element in the hinge region of certain kinases.[5]
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Caption: Potential mechanism of action for phenoxypyridine derivatives as kinase inhibitors.

Other Potential Activities:

The broader class of pyridine derivatives has been investigated for a wide range of biological

activities, including:
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Antimicrobial and Antiviral: Various pyridine compounds have shown promising antibacterial

and antifungal properties.[6]

Neurological Disorders: Derivatives of pyridine have been explored as agonists for dopamine

and serotonin receptors, suggesting potential applications in treating conditions like

Parkinson's disease.[7]

Anti-inflammatory: Certain pyridine derivatives have demonstrated anti-inflammatory effects.

Given the presence of the phenoxypyridine scaffold, (6-phenoxypyridin-3-yl)methanol
represents a valuable starting point for the synthesis of novel compounds with potential

therapeutic applications, particularly in oncology. Further research is warranted to elucidate its

specific biological activities and mechanism of action.

Conclusion
(6-phenoxypyridin-3-yl)methanol is a chemical intermediate with significant potential in the

fields of medicinal chemistry and drug discovery. While direct experimental data on its physical

and chemical properties are currently limited, this guide provides a comprehensive overview

based on its chemical structure and data from related compounds. The phenoxypyridine core is

a recognized pharmacophore in several classes of bioactive molecules, suggesting that (6-
phenoxypyridin-3-yl)methanol could serve as a key building block for the development of

novel therapeutics, particularly in the area of cancer treatment. Further experimental

investigation into its synthesis, reactivity, and biological profile is highly encouraged to fully

realize its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.rsc.org/suppdata/c6/ob/c6ob02110g/c6ob02110g1.pdf
https://www.rsc.org/suppdata/d1/gc/d1gc02449c/d1gc02449c1.pdf
https://www.mdpi.com/1420-3049/16/6/5130
https://www.chemicalbook.com/SpectrumEN_58584-63-7_1HNMR.htm
https://www.researchgate.net/publication/359640698_Synthesis_and_Biological_Evaluation_of_a_Series_of_Novel_1-3-6-Fluoropyridin-3-yloxypropylpiperazines_as_DopamineSerotonin_Receptor_Agonists
https://www.benchchem.com/product/b010733#physical-and-chemical-properties-of-6-phenoxypyridin-3-yl-methanol
https://www.benchchem.com/product/b010733#physical-and-chemical-properties-of-6-phenoxypyridin-3-yl-methanol
https://www.benchchem.com/product/b010733#physical-and-chemical-properties-of-6-phenoxypyridin-3-yl-methanol
https://www.benchchem.com/product/b010733#physical-and-chemical-properties-of-6-phenoxypyridin-3-yl-methanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b010733?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b010733?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

